molecular formula C15H15NO4 B14691604 2-Oxazolidinone, 3-(4-acetylphenyl)-5-(2-propynyloxymethyl)- CAS No. 23598-69-8

2-Oxazolidinone, 3-(4-acetylphenyl)-5-(2-propynyloxymethyl)-

Cat. No.: B14691604
CAS No.: 23598-69-8
M. Wt: 273.28 g/mol
InChI Key: DZHVZKBRRQRCBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxazolidinone, 3-(4-acetylphenyl)-5-(2-propynyloxymethyl)- is a synthetic organic compound that belongs to the oxazolidinone class Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxazolidinone, 3-(4-acetylphenyl)-5-(2-propynyloxymethyl)- typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.

    Introduction of the Acetylphenyl Group: This step may involve Friedel-Crafts acylation, where an acetyl group is introduced to a phenyl ring using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of the Propynyloxymethyl Group: This can be done through nucleophilic substitution reactions, where a propargyl alcohol derivative reacts with a suitable leaving group on the oxazolidinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Oxazolidinone, 3-(4-acetylphenyl)-5-(2-propynyloxymethyl)- can undergo various chemical reactions, including:

    Oxidation: The propynyloxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a catalyst for halogenation.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique functional groups.

    Medicine: Possible development as an antibiotic or other therapeutic agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-Oxazolidinone, 3-(4-acetylphenyl)-5-(2-propynyloxymethyl)- would depend on its specific application. In medicinal chemistry, oxazolidinones typically inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. The acetylphenyl and propynyloxymethyl groups may enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: A well-known oxazolidinone antibiotic.

    Tedizolid: Another oxazolidinone with improved potency and reduced side effects.

Uniqueness

2-Oxazolidinone, 3-(4-acetylphenyl)-5-(2-propynyloxymethyl)- is unique due to its specific functional groups, which may confer distinct chemical properties and biological activities compared to other oxazolidinones.

Properties

CAS No.

23598-69-8

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

3-(4-acetylphenyl)-5-(prop-2-ynoxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C15H15NO4/c1-3-8-19-10-14-9-16(15(18)20-14)13-6-4-12(5-7-13)11(2)17/h1,4-7,14H,8-10H2,2H3

InChI Key

DZHVZKBRRQRCBJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CC(OC2=O)COCC#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.